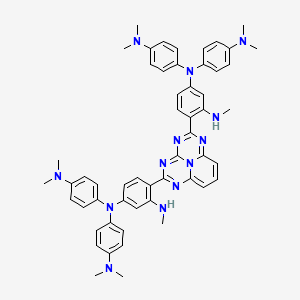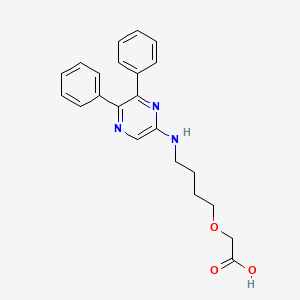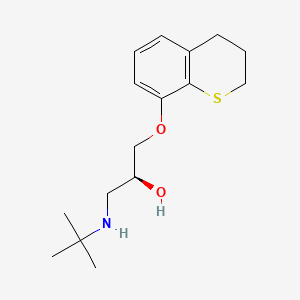
4,4'-(Pentaazaphenalene-2,5-diyl)bis(N,N-bis(4-dimethylamino)triphenylamine)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-(Pentaazaphenalene-2,5-diyl)bis(N,N-bis(4-dimethylamino)triphenylamine): is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pentaazaphenalene core linked to two triphenylamine units, each substituted with dimethylamino groups. The presence of multiple nitrogen atoms and aromatic rings contributes to its distinctive electronic and photophysical characteristics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Pentaazaphenalene-2,5-diyl)bis(N,N-bis(4-dimethylamino)triphenylamine) typically involves multi-step organic reactions. One common approach is the Stille cross-coupling reaction, which involves the coupling of a pentaazaphenalene derivative with a triphenylamine derivative under palladium-catalyzed conditions. The reaction conditions often include the use of anhydrous solvents, inert atmosphere (e.g., nitrogen or argon), and elevated temperatures to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Additionally, continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility in large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-(Pentaazaphenalene-2,5-diyl)bis(N,N-bis(4-dimethylamino)triphenylamine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic or basic media).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4,4’-(Pentaazaphenalene-2,5-diyl)bis(N,N-bis(4-dimethylamino)triphenylamine) has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying electronic properties.
Biology: Investigated for its potential as a fluorescent probe in bioimaging and biosensing applications.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Wirkmechanismus
The mechanism of action of 4,4’-(Pentaazaphenalene-2,5-diyl)bis(N,N-bis(4-dimethylamino)triphenylamine) involves its interaction with molecular targets through electronic and photophysical processes. The compound’s multiple nitrogen atoms and aromatic rings facilitate charge transfer and energy transfer processes, making it effective in applications such as fluorescence and electronic devices. The pathways involved include electron excitation, energy transfer, and charge separation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-(Thiadiazolo[3,4-d]pyridazine-4,7-diyl)bis(N,N-bis(4-methoxyphenyl)aniline): Similar donor-acceptor structure with different electronic properties.
4,4’-(Perfluorophenazine-2,7-diyl)bis(N,N-diphenylaniline): Features a phenazine core with distinct electronic characteristics.
Uniqueness
4,4’-(Pentaazaphenalene-2,5-diyl)bis(N,N-bis(4-dimethylamino)triphenylamine) is unique due to its pentaazaphenalene core, which imparts specific electronic and photophysical properties not found in other similar compounds. This uniqueness makes it valuable for specialized applications in optoelectronics and bioimaging.
Eigenschaften
Molekularformel |
C54H57N13 |
|---|---|
Molekulargewicht |
888.1 g/mol |
IUPAC-Name |
4-[7-[4-[4-(dimethylamino)-N-[4-(dimethylamino)phenyl]anilino]-2-(methylamino)phenyl]-2,4,6,8,13-pentazatricyclo[7.3.1.05,13]trideca-1,3,5,7,9,11-hexaen-3-yl]-1-N,1-N-bis[4-(dimethylamino)phenyl]-3-N-methylbenzene-1,3-diamine |
InChI |
InChI=1S/C54H57N13/c1-55-48-34-44(65(40-22-14-36(15-23-40)61(3)4)41-24-16-37(17-25-41)62(5)6)30-32-46(48)52-57-50-12-11-13-51-58-53(60-54(59-52)67(50)51)47-33-31-45(35-49(47)56-2)66(42-26-18-38(19-27-42)63(7)8)43-28-20-39(21-29-43)64(9)10/h11-35,55-56H,1-10H3 |
InChI-Schlüssel |
QUHXUBZBLVPTFL-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=C(C=CC(=C1)N(C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(C)C)C4=NC5=NC(=NC6=CC=CC(=N4)N65)C7=C(C=C(C=C7)N(C8=CC=C(C=C8)N(C)C)C9=CC=C(C=C9)N(C)C)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate;N,N-diethylethanamine](/img/structure/B13839575.png)
![4-Hydroxy-3-[4-hydroxy-3-(trideuteriomethoxy)phenoxy]-1-[4-hydroxy-3-(trideuteriomethoxy)phenyl]-1,3,3a,6a-tetrahydrocyclopenta[c]furan-6-one](/img/structure/B13839581.png)
![[6-[3-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-[[16-hydroxy-2,6,6,10,16-pentamethyl-17-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl hydrogen sulfate](/img/structure/B13839587.png)

![(2S)-2-amino-3-[[(2R)-2-[(13Z,16Z)-docosa-13,16-dienoyl]oxy-3-[(Z)-octadec-1-enoxy]propoxy]-hydroxyphosphoryl]oxypropanoic acid](/img/structure/B13839609.png)
![[3aS-(3aa,9a,9aa,9bss)]-3a,4,5,7,8,9,9a,9b-Octahydro-9-hydroxy-6,9-dimethyl-3-methylene-azuleno[4,5-b]furan-2(3H)-one](/img/structure/B13839616.png)


![3-Hydroxy-4-[(4-methyl-2-sulfonatophenyl)diazenyl]-2-naphthoate Calcium Salt (Technical Grade)](/img/structure/B13839623.png)


![8-(5-Bromo-6-quinoxalinyl)-2,3,5,6,7,8-hexahydro-5-oxoimidazo[1,2-a]pyrimidine-7-carboxylic acid](/img/structure/B13839628.png)
